N-(2-aminoethyl)-4-phenylbutanamide
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Overview
Description
N-(2-aminoethyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-4-phenylbutanoic acid.
Reduction: Formation of N-(2-aminoethyl)-4-phenylbutylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(2-aminoethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-phenylpropanamide
- N-(2-aminoethyl)-2-phenylethanamide
- N-(2-aminoethyl)-4-phenylbutanoic acid
Uniqueness
N-(2-aminoethyl)-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group attached to the butanamide backbone, along with the aminoethyl substituent, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C12H18N2O/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15) |
InChI Key |
JOSBGRIJGCHKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN |
Origin of Product |
United States |
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